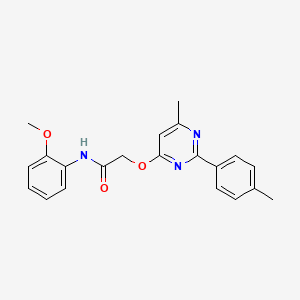![molecular formula C18H15FN6O B2926703 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-36-6](/img/structure/B2926703.png)
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyrimidines, in particular, have been studied for their potential as antiviral and antimicrobial agents .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system combining a triazole ring and a pyrimidine ring . It also has various substituents, including a 4-fluorophenyl group, a methyl group, and a pyridin-3-yl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Triazolopyrimidines can undergo various reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability can be influenced by the presence and position of the various substituents .科学的研究の応用
Synthesis and Structural Analysis
Research has been dedicated to the synthesis and characterization of triazolopyrimidines and related compounds. For instance, studies have focused on the efficient synthesis of novel series, including N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were synthesized from N-(substitutedphenyl)-4-methyl-3-oxopentanamide, 3-amino-1,2,4-triazole, and different aldehydes, showcasing the versatility in creating a variety of derivatives for further biological evaluation and application in materials science (Chauhan, Ram, 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of triazolopyrimidines have been explored, revealing that these compounds exhibit significant activity against various bacterial and fungal strains. The synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives and their subsequent evaluation for antibacterial and antifungal activities highlight the potential of triazolopyrimidines as candidates for developing new antimicrobial agents. These compounds were assessed against a panel of pathogens, demonstrating their capability to inhibit microbial growth effectively (Chauhan, Ram, 2019).
Tuberculostatic Activity
Another critical area of application is in the treatment of tuberculosis. Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, analyzing structure-activity relationships to identify compounds with potent antituberculous properties. This research contributes to the ongoing search for new therapeutic agents against tuberculosis, a major global health challenge (Titova et al., 2019).
Anticancer Activities
Triazolopyrimidines have also been investigated for their potential anticancer activities. The synthesis of novel pyrazolopyrimidine derivatives and their evaluation as anticancer agents highlight the therapeutic prospects of these compounds. Some derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that triazolopyrimidines could serve as a basis for developing new anticancer drugs (Rahmouni et al., 2016).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets (such as rorγt, phd-1, jak1, and jak2) to inhibit their activity . This inhibition could result in changes to cellular processes controlled by these targets, potentially leading to the observed biological effects.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that it likely affects pathways related to immune response, cell growth, and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and could contribute to the compound’s observed biological activities.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects, although further studies would be needed to confirm this.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-15(17(26)24-14-3-2-8-20-9-14)16(12-4-6-13(19)7-5-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGMUYMAQOIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
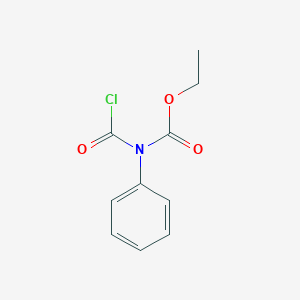
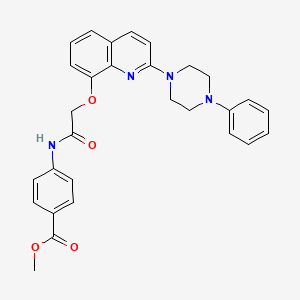
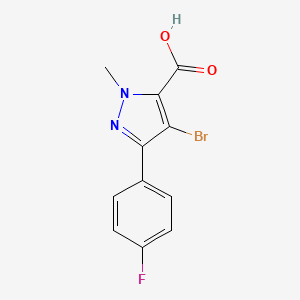
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
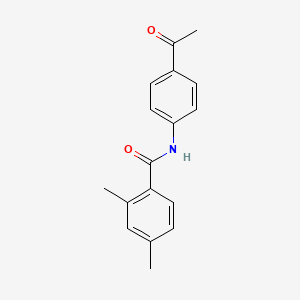
![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)


![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)
